phthaloyl-L-alanine chloride phthaloyl-L-alanine chloride
Brand Name: Vulcanchem
CAS No.: 4306-25-6
VCID: VC2526091
InChI: InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1
SMILES: CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol

phthaloyl-L-alanine chloride

CAS No.: 4306-25-6

Cat. No.: VC2526091

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

phthaloyl-L-alanine chloride - 4306-25-6

Specification

CAS No. 4306-25-6
Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
IUPAC Name (2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Standard InChI InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1
Standard InChI Key FVLYPXOSHYZOPT-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
SMILES CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Structure and Physical Properties

Phthaloyl-L-alanine chloride, also known as N-phthaloyl-(S)-alanyl chloride, is an acyl chloride derivative of a protected amino acid. It has the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol. The compound features a phthaloyl group attached to the amino function of L-alanine, with the carboxylic acid converted to an acyl chloride. This structure combines the stereochemical properties of the amino acid with the high reactivity of the acyl chloride functionality.

The physical state of phthaloyl-L-alanine chloride is characterized as pale yellow crystals with a melting point of 50.5°C . It exhibits specific optical rotation of [α]D20 = -12.4 (c1, CH2Cl2), indicating the preservation of the (S)-stereochemistry from the parent L-alanine . The compound is soluble in common organic solvents such as dichloromethane, chloroform, and benzene, but is notably sensitive to moisture, requiring careful handling under anhydrous conditions .

The spectroscopic properties of phthaloyl-L-alanine chloride have been well characterized through NMR studies, with distinctive chemical shift patterns reflecting its structural features. Table 1 presents the proton chemical shifts observed in 1H NMR analysis.

Table 1: Proton Chemical Shifts of Phthaloyl-L-alanine Chloride (360 MHz, CDCl₃)

Protonδ (ppm) Observedδ (ppm) EstimatedΔ (ppm)
C=H(β)7.928.13-0.21
C=H(α)7.807.69+0.11
N-CH5.184.63+0.55
CH₃1.801.41+0.39

Note: Δ (ppm) = δ(1H observed) - δ(1H estimated)

Synthesis Methods

Conversion to Acyl Chloride

The second step involves converting N-phthaloyl-L-alanine to its acyl chloride derivative. Two primary methods have been established for this transformation:

Method 1: Using Oxalyl Chloride
In this approach, N-phthaloyl-L-alanine (3) is dissolved in a cyclohexane-benzene (1:1) mixture, followed by dropwise addition of oxalyl chloride and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for approximately 4 hours. After evaporation of the solvents under vacuum, the residue is treated with dry cyclohexane and evaporated again to yield phthaloyl-L-alanine chloride (4) as pale yellow crystals .

This method typically achieves yields of around 93%, with the product maintaining good optical activity ([α]D20 = -12.4, c1, CH2Cl2) . Importantly, the addition of DMF as a catalyst significantly reduces the reaction time in the acyl chlorination process.

Method 2: Using Thionyl Chloride
Alternatively, N-phthaloyl-L-alanine can be refluxed in thionyl chloride (SOCl2) for 12 hours. Following solvent evaporation, a few drops of formic acid are added to the residue, which is then recrystallized from CH2Cl2/n-hexane to give colorless crystals of the acyl chloride .

Chemical Properties and Reactivity

Structural Characteristics

The chemical behavior of phthaloyl-L-alanine chloride is significantly influenced by its structural features:

  • The phthalimide group (protecting the amino function) provides:

    • Rigidity to the molecule

    • Enhanced stereochemical stability

    • Resistance to racemization during reactions

  • The acyl chloride functionality imparts:

    • High electrophilicity

    • Reactivity toward nucleophiles

    • Ability to form various derivatives through substitution reactions

NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides further insights into the electronic environment of the carbon atoms in phthaloyl-L-alanine chloride. Table 2 presents the carbon chemical shifts observed in 13C NMR analysis.

Table 2: Carbon Chemical Shifts of Phthaloyl-L-alanine Chloride (90.56 MHz, CDCl₃)

Carbonδ (ppm) Observedδ (ppm) EstimatedΔ' (ppm)
Cipso171.73173.6-1.87
Cipso166.22165.9+0.32
C1, C6131.11132.3+1.19
C3, C4134.34132.0+2.34
C2, C5123.44127.4-3.96
CH55.5661.5-5.94
CH₃14.9713.9+1.07

Note: Δ' (ppm) = δ(13C observed) - δ(13C estimated)

The significant negative Δ' value for the asymmetric carbon (-5.94 ppm) and the aromatic C2, C5 carbons (-3.96 ppm) indicates substantial shielding effects, likely due to the influence of the N-heterocycle and the electron-withdrawing chlorine atom . These spectroscopic data provide valuable insights into the electronic structure and conformational properties of the molecule.

Applications in Synthetic Chemistry

As a Chiral Acylating Agent

Phthaloyl-L-alanine chloride has found extensive application as a chiral acylating agent in asymmetric synthesis, particularly in the kinetic resolution of racemic amines . The compound's well-defined stereochemistry and high reactivity make it ideal for differentiating between enantiomers of chiral amines, allowing for their separation through selective acylation.

In a typical procedure, the racemic amine is treated with a substoichiometric amount of phthaloyl-L-alanine chloride, resulting in preferential acylation of one enantiomer over the other. This approach provides access to enantiomerically enriched amines, which are valuable building blocks in pharmaceutical and fine chemical synthesis.

In Stereoretentive Cross-Coupling Reactions

One of the most significant applications of phthaloyl-L-alanine chloride is in stereoretentive cross-coupling reactions, where maintaining the stereochemical integrity of the amino acid is crucial . Research has demonstrated that no loss of stereochemical integrity occurs during these transformations, with products obtained in the same enantiomeric excess as the starting material (typically 99% ee).

These cross-coupling reactions display excellent functional group compatibility, allowing for the incorporation of various substituents including halogens, electron-withdrawing groups, and sterically hindered alkyl chains . This versatility makes phthaloyl-L-alanine chloride a valuable tool in the synthesis of complex chiral molecules.

For Enantiomer Separation

N-phthaloyl-(S)-aminoacyl chlorides, including phthaloyl-L-alanine chloride, serve as favorable agents for the enantiomer separation of heterocyclic amines . The distinct advantage of using these compounds lies in their ability to form diastereomeric derivatives that can be separated based on their different physical properties.

In the Synthesis of Complex Structures

Phthaloyl-L-alanine chloride has been employed in the synthesis of bis-symmetrical tripropoxy p-tert-butyl calixarene esters . These macrocyclic compounds, derived from the reaction of tripropoxy calixarene with di-acyl chlorides in the presence of sodium hydride, gain optical activity through the incorporation of the chiral amino acid derivative.

Biomedical Applications

Anticancer Activity Through Metal Complexes

Perhaps the most promising biomedical application of phthaloyl-L-alanine chloride is in the synthesis of metal complexes with significant anticancer activity. The reaction of N-phthaloyl-L-alanine with triethylamine leads to the formation of corresponding ammonium salts, which subsequently react with triphenyltin(IV) chloride to yield triphenyltin(IV) carboxylate complexes .

These triphenyltin(IV) chloride derivatives have demonstrated exceptional cytotoxic activity against human tumor cell lines from five different histogenic origins:

  • 8505C (anaplastic thyroid cancer)

  • A253 (head and neck cancer)

  • A549 (lung carcinoma)

  • A2780 (ovarian cancer)

  • DLD-1 (colon cancer)

Research has shown that these derivatives exhibit significantly higher activity than conventional chemotherapeutic agents, with some compounds being up to 50 times more active than cisplatin . Mechanistic studies suggest that these compounds induce apoptosis via extrinsic pathways, potentially through the accumulation of caspases 2, 3, and 8, as well as causing disturbances in the G1 and G2/M phases of the cell cycle .

Structural Features and Activity Relationships

The biological and chemical activities of phthaloyl-L-alanine chloride can be attributed to several key structural features:

  • The phthalimide protecting group:

    • Provides rigidity to the molecule

    • Enhances lipophilicity, potentially improving cell membrane permeability

    • Creates a distinctive three-dimensional structure that can influence molecular recognition

  • The chiral center derived from L-alanine:

    • Maintains stereochemical integrity during reactions

    • Enables stereoselective interactions with biological targets

    • Contributes to the compound's ability to distinguish between enantiomers in resolution processes

  • The acyl chloride functionality:

    • Imparts high reactivity toward nucleophiles

    • Allows for diverse chemical transformations

    • Facilitates the formation of various derivatives including amides, esters, and metal complexes

This combination of structural elements contributes to the compound's versatility and utility across multiple applications.

Comparative Analysis

To better understand the position of phthaloyl-L-alanine chloride within the broader context of amino acid derivatives, Table 3 presents a comparative analysis of its properties against related compounds.

Table 3: Comparative Analysis of Phthaloyl-L-alanine Chloride and Related Compounds

PropertyPhthaloyl-L-alanine ChlorideN-Phthaloyl-L-alanineBoc-L-alanine Chloride
Molecular FormulaC₁₁H₈ClNO₃C₁₁H₉NO₄C₈H₁₄ClNO₃
Molecular Weight237.64 g/mol219.19 g/mol207.65 g/mol
Melting Point50.5°C146.8°C44-46°C
Optical Rotation[α]D20 = -12.4 (c1, CH2Cl2)[α]D20 = -28.4 (c1, CH2Cl2)[α]D20 = -14.2 (c1, CHCl3)
ReactivityVery highModerateHigh
Moisture SensitivityHighLowHigh
Stereochemical StabilityExcellentExcellentGood
Principal ApplicationsKinetic resolution, metal complexationIntermediate, peptide synthesisPeptide synthesis, protection

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